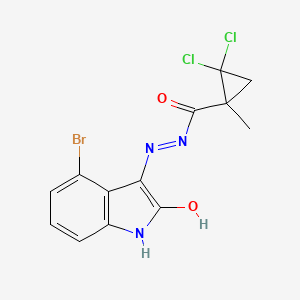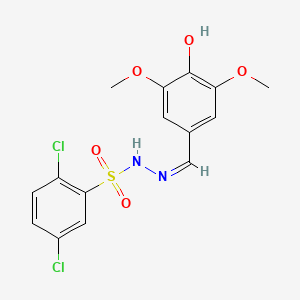![molecular formula C19H14N4O B3730276 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730276.png)
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been the subject of extensive scientific research in recent years. It is a member of the pyrido[2,3-d]pyrimidine class of compounds, which have been shown to have a range of biological activities, including anticancer and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one are complex and varied. The compound has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses. The compound has been shown to be relatively non-toxic to normal cells, which is an important consideration for potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one for lab experiments include its relatively low toxicity to normal cells, and its ability to inhibit the growth of a wide range of cancer cell lines. The compound is also relatively easy to synthesize, and can be obtained in high purity and yield. The limitations of the compound include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic properties. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the compound could be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, the compound could be studied in animal models to determine its efficacy and safety in vivo.
Aplicaciones Científicas De Investigación
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
2-anilino-5-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-18-16-15(13-7-3-1-4-8-13)11-12-20-17(16)22-19(23-18)21-14-9-5-2-6-10-14/h1-12H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNBNJVRRHTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-hydroxyphenyl)-N'-[4-(trifluoromethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B3730194.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3730211.png)
![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3730214.png)

![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B3730220.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3730226.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3730243.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B3730246.png)
![ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}acrylate](/img/structure/B3730259.png)
![3-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730269.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730272.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B3730274.png)